REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[C:3]=1[C:4]([O:6]/[N:7]=[C:8](\[NH2:10])/[CH3:9])=O.[C:16]([O-:19])(=[O:18])[CH3:17].[Na+].[F:21][C:22]1[CH:27]=[CH:26][CH:25]=C(I)[C:23]=1[C:29]1[O:33][N:32]=[C:31]([CH3:34])[N:30]=1.C([Mg]Cl)(C)C.C(=O)=O>C1COCC1.C(O)(C)(C)C>[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[C:3]=1[C:4]1[O:6][N:7]=[C:8]([CH3:9])[N:10]=1.[F:21][C:22]1[C:23]([C:29]2[O:33][N:32]=[C:31]([CH3:34])[N:30]=2)=[C:17]([CH:25]=[CH:26][CH:27]=1)[C:16]([OH:19])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O\N=C(\C)/N)C(=CC=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C
|
Name
|
grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ranging from 100° C. to 110° C
|
Type
|
CUSTOM
|
Details
|
3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa) is prepared
|
Type
|
CUSTOM
|
Details
|
at a temperature of −78° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1)C1=NC(=NO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[C:3]=1[C:4]([O:6]/[N:7]=[C:8](\[NH2:10])/[CH3:9])=O.[C:16]([O-:19])(=[O:18])[CH3:17].[Na+].[F:21][C:22]1[CH:27]=[CH:26][CH:25]=C(I)[C:23]=1[C:29]1[O:33][N:32]=[C:31]([CH3:34])[N:30]=1.C([Mg]Cl)(C)C.C(=O)=O>C1COCC1.C(O)(C)(C)C>[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[C:3]=1[C:4]1[O:6][N:7]=[C:8]([CH3:9])[N:10]=1.[F:21][C:22]1[C:23]([C:29]2[O:33][N:32]=[C:31]([CH3:34])[N:30]=2)=[C:17]([CH:25]=[CH:26][CH:27]=1)[C:16]([OH:19])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O\N=C(\C)/N)C(=CC=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C
|
Name
|
grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ranging from 100° C. to 110° C
|
Type
|
CUSTOM
|
Details
|
3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa) is prepared
|
Type
|
CUSTOM
|
Details
|
at a temperature of −78° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1)C1=NC(=NO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |